molecular formula C22H24FNO5 B216184 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate

Katalognummer B216184
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: INFMOKVXTGNCAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the development of drugs that can target specific biological pathways.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors that are involved in various biological pathways. This inhibition can lead to the suppression of certain biological processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have a positive effect on various biological pathways, including the immune system and the nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate in lab experiments include its potential to target specific biological pathways and its ability to inhibit the activity of certain enzymes and receptors. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are many future directions for the research and development of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate. Some of these directions include studying the compound's potential use in the treatment of other diseases, improving its solubility in aqueous solutions, and developing new derivatives of the compound that can have improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. This compound has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. It has also been studied as a potential candidate for the development of new drugs that can target specific biological pathways. Further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesemethoden

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate involves a multistep process. The first step involves the preparation of 2-(4-fluorophenyl)-2-oxoethyl 2-bromo-3-methylbutanoate. This intermediate is then reacted with 1,3-dioxooctahydro-2H-4,7-methanoisoindole in the presence of a palladium catalyst to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoate has shown promising results in various scientific research applications. This compound has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. It has also been studied as a potential candidate for the development of new drugs that can target specific biological pathways.

Eigenschaften

Molekularformel

C22H24FNO5

Molekulargewicht

401.4 g/mol

IUPAC-Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methylbutanoate

InChI

InChI=1S/C22H24FNO5/c1-11(2)19(22(28)29-10-16(25)12-5-7-15(23)8-6-12)24-20(26)17-13-3-4-14(9-13)18(17)21(24)27/h5-8,11,13-14,17-19H,3-4,9-10H2,1-2H3

InChI-Schlüssel

INFMOKVXTGNCAI-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3C4CCC(C4)C3C2=O

Kanonische SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3C4CCC(C4)C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.